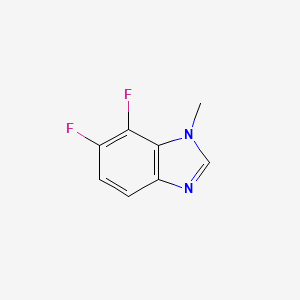

6,7-二氟-1-甲基-1,3-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Difluoro-1-methyl-1,3-benzimidazole is an organic compound that has a wide range of applications in the field of chemistry. It is an important intermediate in the synthesis of a variety of drugs and other compounds, and has been studied extensively for its potential uses in medicinal chemistry and pharmaceutical research. This article will provide an overview of 6,7-Difluoro-1-methyl-1,3-benzimidazole, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

抗病毒和抗增殖应用

抗病毒活性:已合成并评估了带有氟和其他取代基的苯并咪唑核苷的抗病毒活性,特别是针对单纯疱疹病毒 1 型 (HSV-1)。4,5,6-三氟-1-(β-d-呋喃核糖基)苯并咪唑和 5-甲氧基-4,6-二氟-1-(β-d-2'-脱氧呋喃核糖基)苯并咪唑等化合物显示出对病毒细胞病变效应的显着抑制作用,表明其作为抗病毒剂的潜力 (Kharitonova 等,2015).

抗增殖活性:已合成新型的 1,2,3-三唑基吡唑醛及其苯并咪唑衍生物,并显示出对包括 C6(神经细胞)和 MCF-7(人乳腺腺癌细胞)在内的癌细胞系表现出有效的抗增殖活性,突显了它们在癌症治疗中的潜力 (Ashok 等,2020).

光伏特性

- 用于有机光伏 (OPV) 的聚合物合成:已探索在半导电共聚物中引入二氟-二甲基-2H-苯并咪唑单元,并与二辛氧基苯并二噻吩等富电子单元相结合,以增强有机太阳能电池的光伏特性。该方法旨在实现更深的 HOMO 能级和更高的开路电压,表明了用于高效太阳能转换的材料的战略设计 (宋等,2016).

有机和药物化学

杂环合成:已进行研究微波辅助合成包含三氟甲基部分的稠合杂环,包括苯并咪唑衍生物。该方法为具有药物开发和材料科学潜在应用的多种杂环化合物提供了一条途径 (Shaaban,2008).

合成方法开发:综述了构建杂芳基和芳基苯并咪唑骨架的合成策略的进展,重点介绍了苯并咪唑衍生物合成的环境友好条件。这些方法提供了获得具有广泛生物活性的化合物的有效途径,突显了它们在药物开发中的重要性 (Mamedov & Zhukova,2021).

材料科学应用

- 光学和电子特性:已合成苯并咪唑衍生物并研究了它们的包括紫外-可见吸收和荧光发射在内的光学性质,以及理论 DFT 研究。此类化合物被认为是高荧光量子产率应用的潜在候选者,表明了它们在材料科学和光学器件中的用途 (Bai 等,2018).

作用机制

Target of Action

They are widely used in medicine and are present in medications with various types of biological activity such as antiulcer, antiviral, antitumor, and antifungal .

Mode of Action

It is known that the insertion of fluorine atoms into the molecules of heterocyclic compounds leads to a significant increase in biological activity .

Biochemical Pathways

Benzimidazole derivatives are used as the building blocks for the synthesis of nonpeptide antagonists of the angiotensin ii receptor , suggesting potential involvement in the renin-angiotensin system.

属性

IUPAC Name |

6,7-difluoro-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c1-12-4-11-6-3-2-5(9)7(10)8(6)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZSWKRVVPXTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718355 |

Source

|

| Record name | 6,7-Difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-37-6 |

Source

|

| Record name | 6,7-Difluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B597463.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)